molecular formula C6H13ClO2S B15092840 3-Methylpentane-2-sulfonyl chloride

3-Methylpentane-2-sulfonyl chloride

Cat. No.: B15092840
M. Wt: 184.69 g/mol
InChI Key: DQLKIZBRPWEHJN-UHFFFAOYSA-N
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Description

3-Methylpentane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C6H13ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 3-methylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentane-2-sulfonyl chloride can be synthesized through the reaction of 3-methylpentane-2-sulfonic acid with thionyl chloride. The reaction typically involves heating the sulfonic acid with an excess of thionyl chloride under reflux conditions. The reaction proceeds as follows:

C6H13SO3H+SOCl2C6H13SO2Cl+SO2+HCl\text{C6H13SO3H} + \text{SOCl2} \rightarrow \text{C6H13SO2Cl} + \text{SO2} + \text{HCl} C6H13SO3H+SOCl2→C6H13SO2Cl+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to sulfonic acids using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonyl Thiols: Formed from the reaction with thiols.

Scientific Research Applications

3-Methylpentane-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing the sulfonyl group into organic molecules, which can modify the chemical and physical properties of the target compounds.

    Pharmaceuticals: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Material Science: It is employed in the preparation of sulfonated polymers, which are used in ion-exchange membranes and other advanced materials.

    Biochemistry: The compound is used to modify proteins and peptides by introducing sulfonyl groups, which can affect their activity and stability.

Mechanism of Action

The mechanism of action of 3-methylpentane-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

    Ethanesulfonyl chloride: Contains an ethyl group instead of the 3-methylpentane backbone.

    Benzenesulfonyl chloride: Contains a benzene ring, making it more aromatic and less flexible.

Uniqueness: 3-Methylpentane-2-sulfonyl chloride is unique due to its branched alkane structure, which can influence its reactivity and the steric effects in its reactions. This makes it distinct from simpler sulfonyl chlorides like methanesulfonyl chloride and ethanesulfonyl chloride, as well as aromatic sulfonyl chlorides like benzenesulfonyl chloride.

Properties

Molecular Formula

C6H13ClO2S

Molecular Weight

184.69 g/mol

IUPAC Name

3-methylpentane-2-sulfonyl chloride

InChI

InChI=1S/C6H13ClO2S/c1-4-5(2)6(3)10(7,8)9/h5-6H,4H2,1-3H3

InChI Key

DQLKIZBRPWEHJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)S(=O)(=O)Cl

Origin of Product

United States

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